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Compound of Interest

Compound Name: 2,2-Dihydroxyacetic acid

Cat. No.: B118204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2-
dihydroxyacetic acid, also known as glyoxylic acid monohydrate. The information presented

herein is crucial for the identification, characterization, and quantitative analysis of this

important endogenous metabolite and chemical intermediate. The guide summarizes key data

from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of 2,2-dihydroxyacetic
acid in solution. Due to the presence of exchangeable protons (hydroxyl and carboxylic acid),

spectra are typically acquired in deuterated solvents such as deuterium oxide (D₂O).

¹H NMR Data
The proton NMR spectrum of 2,2-dihydroxyacetic acid is characterized by a singlet

corresponding to the methine proton. The chemical shift of this proton can vary depending on

the solvent and concentration. In D₂O, the hydroxyl and carboxylic acid protons are typically

exchanged with deuterium and are therefore not observed.

Table 1: ¹H NMR Spectroscopic Data for 2,2-Dihydroxyacetic Acid
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Proton Assignment
Chemical Shift (δ) in D₂O /
ppm

Multiplicity

-CH(OH)₂ 5.056 Singlet

Note: Data sourced from multiple databases and may vary slightly based on experimental

conditions.

¹³C NMR Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

For 2,2-dihydroxyacetic acid, two distinct signals are expected, corresponding to the

carboxylic carbon and the dihydroxy-substituted methine carbon.

Table 2: ¹³C NMR Spectroscopic Data for 2,2-Dihydroxyacetic Acid

Carbon Assignment Chemical Shift (δ) in D₂O / ppm

-COOH 179.497

-CH(OH)₂ 90.75

Note: Data sourced from multiple databases and may vary slightly based on experimental

conditions.

Experimental Protocol for NMR Spectroscopy
The following provides a general procedure for acquiring NMR spectra of small, water-soluble

organic acids like 2,2-dihydroxyacetic acid.

Sample Preparation:

Weigh approximately 5-25 mg of 2,2-dihydroxyacetic acid.

Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

Transfer the solution to a clean 5 mm NMR tube.
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If quantitative analysis is required, a known amount of an internal standard (e.g., DSS or

maleic acid) is added. For accurate quantification, the purity of the internal standard must be

known.

Instrument Parameters (General):

Spectrometer: 500 MHz NMR Spectrometer

Solvent: D₂O

Temperature: 298 K

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Relaxation delay (d1): 5 times the longest T1 relaxation time for quantitative

measurements (typically 1-5 seconds for small molecules).

Number of scans: 8-16, increased for dilute samples to ensure a good signal-to-noise ratio

of at least 250:1 for accurate integration[1].

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Relaxation delay (d1): 2-5 seconds.

Number of scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2,2-dihydroxyacetic acid is dominated by absorptions from the hydroxyl, carboxylic acid,

and carbonyl groups.

Table 3: IR Spectroscopic Data for 2,2-Dihydroxyacetic Acid
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Functional Group Absorption Range (cm⁻¹) Description

O-H stretch (hydroxyl &

carboxylic acid)
3600 - 2400

Very broad band due to

extensive hydrogen

bonding[2].

C=O stretch (carboxylic acid) ~1750 Sharp, strong absorption[2].

C-O stretch 1232, 1110
Medium to strong

absorptions[2].

O-H bend ~1400 Medium absorption[2].

Note: Peak positions can vary based on the sample preparation method (e.g., solid, liquid, or

aerosol). The data presented is characteristic for the compound.

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid and liquid samples.

Sample Preparation and Analysis:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the empty ATR stage.

Place a small amount of solid 2,2-dihydroxyacetic acid onto the crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum.

After measurement, clean the crystal with a suitable solvent (e.g., isopropanol or ethanol)

and a soft cloth.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which is essential for determining its molecular weight and elemental composition.

For small, polar molecules like 2,2-dihydroxyacetic acid, techniques such as Gas

Chromatography-Mass Spectrometry (GC-MS) after derivatization or soft ionization techniques

like Electrospray Ionization (ESI) are often employed.

Mass Spectrometry Data
The mass spectrum of underivatized 2,2-dihydroxyacetic acid can be challenging to obtain

via traditional electron ionization due to its low volatility. ESI in negative ion mode is often more

suitable.

Table 4: Mass Spectrometry Data for 2,2-Dihydroxyacetic Acid

Ion m/z (observed) Technique

[M-H]⁻ 91 LC-ESI-MS

Fragment 73
LC-ESI-QQ-MS2 (from

precursor m/z 73)

Fragment 45
LC-ESI-QQ-MS2 (from

precursor m/z 73)

Note: In its anhydrous form (glyoxylic acid), the [M-H]⁻ ion is observed at m/z 73. The fragment

at m/z 45 corresponds to the loss of CO.

For GC-MS analysis, derivatization is necessary to increase volatility. A common method is

silylation. The NIST WebBook provides a mass spectrum for the tert-butyldimethylsilyl

(TBDMS) derivative of glyoxylic acid[3]. The Human Metabolome Database shows a predicted

GC-MS spectrum for the trimethylsilyl (TMS) derivative[4].

Experimental Protocol for GC-MS with Derivatization
This protocol outlines a general procedure for the analysis of 2,2-dihydroxyacetic acid using

GC-MS following a two-step derivatization process.

Derivatization:
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Methoximation: To stabilize the carbonyl group, the sample is first treated with methoxyamine

hydrochloride in pyridine. This converts the aldehyde/keto group to an oxime, preventing

tautomerization. The reaction is typically carried out at 37°C for 90 minutes.

Silylation: Following methoximation, a silylating agent such as N-methyl-N-

(trimethylsilyl)trifluoroacetamide (MSTFA) is added to replace the active hydrogens on the

hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups. This step increases the

volatility of the compound. The reaction is typically performed at 37°C for 30 minutes.

GC-MS Parameters (General):

GC Column: HP-5MS or similar non-polar column.

Inlet Temperature: 250°C.

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes,

then ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-600.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of 2,2-dihydroxyacetic acid.
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Spectroscopic Analysis Workflow for 2,2-Dihydroxyacetic Acid
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Caption: Workflow for the spectroscopic characterization of 2,2-dihydroxyacetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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